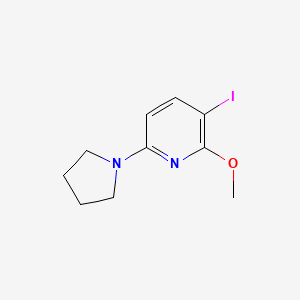
2-Bromo-N-(3-isobutoxyphenyl)acetamide
Descripción general
Descripción
2-Bromo-N-(3-isobutoxyphenyl)acetamide, commonly referred to as BIBPA, is a synthetic organic compound belonging to the class of compounds known as amides. BIBPA is a versatile compound with a wide range of applications in scientific research and laboratory experiments. BIBPA has a variety of properties that make it useful in a variety of contexts, including its low toxicity, low volatility, and low reactivity.
Aplicaciones Científicas De Investigación
BIBPA has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. BIBPA can also be used as a catalyst in organic reactions and as a ligand in coordination chemistry. BIBPA is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, BIBPA is used in the synthesis of metal-organic frameworks (MOFs).
Mecanismo De Acción
BIBPA has a variety of mechanisms of action that make it useful in a variety of scientific research applications. BIBPA is a strong Lewis acid, meaning that it can act as a catalyst in a variety of organic reactions. BIBPA is also a strong nucleophile, meaning that it can act as a nucleophile in a variety of reactions. BIBPA can also act as a ligand in coordination chemistry, allowing it to bind to metal ions and form coordination complexes.
Biochemical and Physiological Effects
BIBPA has a variety of biochemical and physiological effects. BIBPA has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. BIBPA has also been shown to have anti-cancer properties, and it has been used in the treatment of a variety of cancers. Additionally, BIBPA has been shown to have antioxidant properties, and it has been used in the treatment of a variety of diseases, including Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIBPA has a variety of advantages and limitations for laboratory experiments. One of the primary advantages of BIBPA is its low toxicity, which makes it safe for use in laboratory experiments. Additionally, BIBPA has a low volatility, making it easy to use and store. BIBPA also has low reactivity, making it suitable for use in a variety of reactions. However, BIBPA is also limited by its relatively low solubility, making it difficult to use in some reactions.
Direcciones Futuras
BIBPA has a variety of potential future directions. BIBPA could be used in the synthesis of more complex compounds, such as peptides and proteins. BIBPA could also be used in the development of more efficient catalysts for organic reactions. Additionally, BIBPA could be used in the development of more efficient ligands for coordination chemistry. Finally, BIBPA could be used in the development of more efficient MOFs for a variety of applications.
Propiedades
IUPAC Name |
2-bromo-N-[3-(2-methylpropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)8-16-11-5-3-4-10(6-11)14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUYNOMXIZEHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3-isobutoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389749.png)












